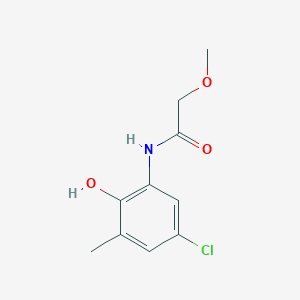
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide, also known as CHMA or Lidocaine N-Oxide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CHMA is a derivative of Lidocaine, a local anesthetic drug that has been widely used in medical practice for many years. However, CHMA has been found to have unique properties that make it a promising candidate for various medical applications.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide is similar to that of Lidocaine. It works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. This makes it an effective local anesthetic that can be used to numb a specific area of the body.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects that make it a promising candidate for various medical applications. It has been shown to have anti-inflammatory properties, which makes it useful for treating conditions such as arthritis and other inflammatory disorders. This compound has also been found to have antioxidant properties, which can help reduce oxidative stress in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide in lab experiments is its stability. Unlike Lidocaine, which is prone to degradation, this compound is a stable compound that can be stored for long periods without losing its potency. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide. One area of research is the development of new prodrugs based on this compound that can be used for different medical applications. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of this compound, which could lead to the development of new treatments for various diseases. Additionally, research could be conducted to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Conclusion
In conclusion, this compound, or this compound, is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its unique properties make it a promising candidate for various medical applications, and research on this compound is ongoing to explore its full potential.
Synthesis Methods
The synthesis of N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide can be achieved through a multi-step reaction process that involves the reaction of Lidocaine with various reagents. One of the most commonly used methods for synthesizing this compound is the oxidation of Lidocaine using sodium hypochlorite. This process involves the addition of sodium hypochlorite to a solution of Lidocaine in acetic acid, followed by the addition of sodium hydroxide to the resulting mixture. The product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide has been the subject of numerous scientific studies due to its potential applications in various fields of medicine. One of the most significant applications of this compound is its use as a prodrug for Lidocaine. Prodrugs are compounds that are inactive in their original form but are metabolized in the body to produce an active drug. This compound is converted to Lidocaine in the body, which makes it an effective local anesthetic.
properties
IUPAC Name |
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6-3-7(11)4-8(10(6)14)12-9(13)5-15-2/h3-4,14H,5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRUJGCZHUGBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)NC(=O)COC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


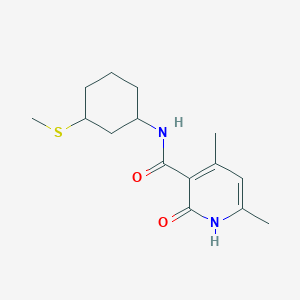
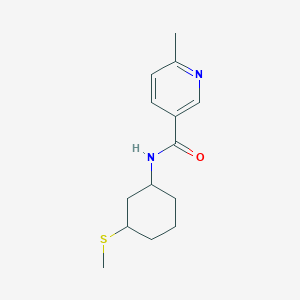
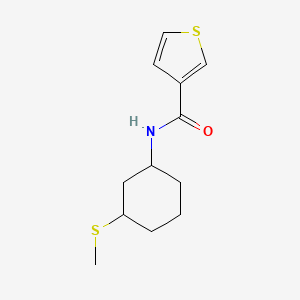
![1-[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one](/img/structure/B7594139.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide](/img/structure/B7594148.png)
![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)
![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)

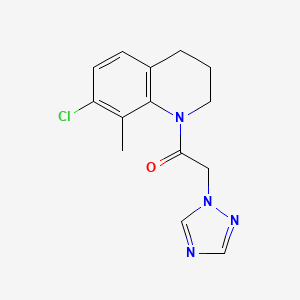
![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)
![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)
